molecular formula C18H20N2O3S B5540986 4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide

Cat. No.: B5540986
M. Wt: 344.4 g/mol
InChI Key: IOFOCLVCTIQHLJ-UHFFFAOYSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a pyrrolidinone ring, a phenylethyl group, and a benzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a phenylethyl halide reacts with the pyrrolidinone intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18-7-4-14-20(18)16-8-10-17(11-9-16)24(22,23)19-13-12-15-5-2-1-3-6-15/h1-3,5-6,8-11,19H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFOCLVCTIQHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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